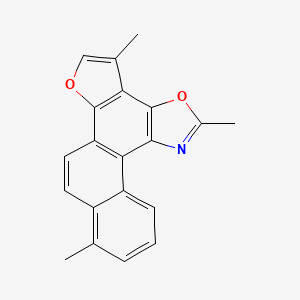
Isosalviamine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isosalviamine B is an organic compound belonging to the class of abietane diterpene alkaloids. It was first isolated from the roots of Salvia trijuga, a plant species in the Lamiaceae family. This compound has garnered interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Isosalviamine B involves a series of chemical reactions starting from Salviamine B. The synthetic route includes multiple steps such as oxidation, substitution, and condensation . The detailed reaction conditions and specific reagents used in these steps can be found in scientific literature and patents .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from the roots of Salvia trijuga. The process includes the use of solvents like methanol for extraction, followed by chromatographic separation to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Isosalviamine B undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Condensation: This reaction involves the combination of two molecules with the elimination of a small molecule such as water.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, acids, and bases. The specific conditions, such as temperature and solvent, vary depending on the type of reaction being performed .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
Chemistry: It serves as a useful intermediate in the synthesis of other complex molecules.
Biology: The compound has shown significant biological activities, including antibacterial, antitumor, and antioxidant properties
Mechanism of Action
The mechanism of action of Isosalviamine B involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines.
Antioxidant: It scavenges free radicals and reduces oxidative stress.
Antitumor: It induces apoptosis in cancer cells by modulating signaling pathways.
Comparison with Similar Compounds
Isosalviamine B can be compared with other similar abietane diterpene alkaloids, such as Isosalviamine A and Tanshinones. While these compounds share some structural similarities, this compound is unique due to its specific biological activities and therapeutic potential .
List of Similar Compounds
- Isosalviamine A
- Tanshinones
- Salvianolic Acid B
Is there anything else you would like to know about this compound?
Properties
Molecular Formula |
C20H15NO2 |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
5,9,17-trimethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H15NO2/c1-10-5-4-6-14-13(10)7-8-15-17(14)18-20(23-12(3)21-18)16-11(2)9-22-19(15)16/h4-9H,1-3H3 |
InChI Key |
IVRVVMSJCWUYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C4=C(C5=C3OC=C5C)OC(=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


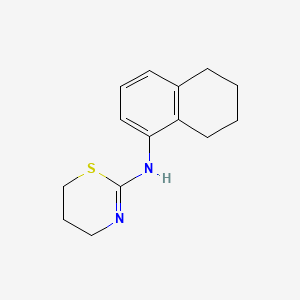
amine](/img/structure/B15094920.png)
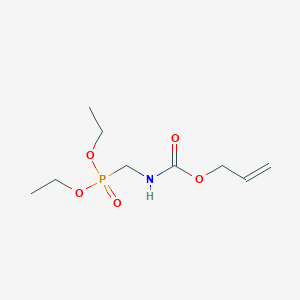
![3-[1-(2-Acetyloxy-5-amino-5-carboxypentyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-4-yl]-2-aminopropanoate](/img/structure/B15094924.png)
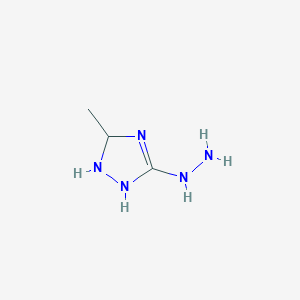
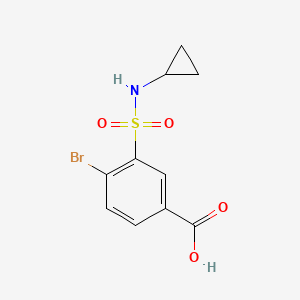
![3-Ethyl-5-p-tolyl-1H-[1,2,4]triazole](/img/structure/B15094958.png)
![4-[(3-Methylbutyl)amino]butanoic acid](/img/structure/B15094961.png)
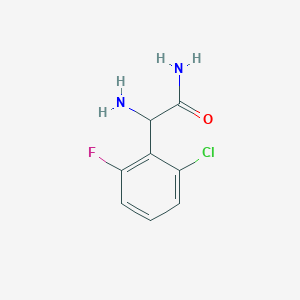
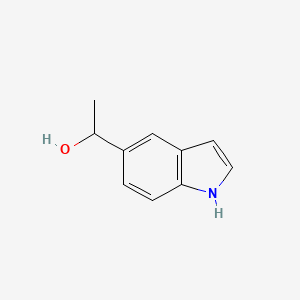
![2-(1,3-benzothiazol-2-ylsulfanylmethyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B15094973.png)
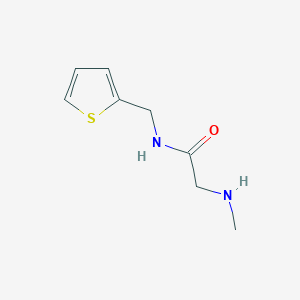
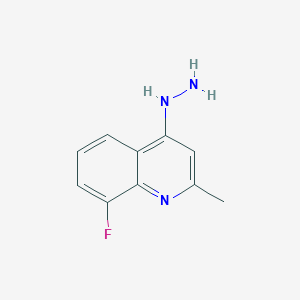
![Methyl [1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15095000.png)
